3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole
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Overview
Description
3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structural features, which include a pyrazole ring substituted with dimethyl groups and a trimethoxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with a trimethoxysilyl-containing reagent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .
Scientific Research Applications
3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique reactivity and stability
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The trimethoxysilyl group can form strong bonds with various substrates, enhancing the compound’s stability and reactivity. Additionally, the pyrazole ring can participate in various biochemical pathways, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the trimethoxysilyl group, making it less reactive in certain applications.
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride: Contains a similar trimethoxysilyl group but has different substituents, leading to distinct properties and applications
Uniqueness
3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole is unique due to the presence of both dimethyl and trimethoxysilyl groups. This combination enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
55349-24-1 |
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Molecular Formula |
C9H18N2O3Si |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)methyl-trimethoxysilane |
InChI |
InChI=1S/C9H18N2O3Si/c1-8-6-9(2)11(10-8)7-15(12-3,13-4)14-5/h6H,7H2,1-5H3 |
InChI Key |
MJAZHVWJKPQUMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C[Si](OC)(OC)OC)C |
Origin of Product |
United States |
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